[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
Description
[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a 2,5-dioxopyrrolidin-1-yl core substituted with a 4-methylbenzyl group at the 3-position and an acetic acid moiety at the 1-position. This structure combines a rigid pyrrolidine ring system with aromatic and carboxylic acid functional groups, making it a versatile intermediate in pharmaceutical and organic synthesis. The 2,5-dioxopyrrolidin-1-yl group is a common motif in succinimide derivatives, which are widely used as reactive esters for bioconjugation and drug delivery .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-2-4-10(5-3-9)6-11-7-12(16)15(14(11)19)8-13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBMRARXZDVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds.
Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-methylbenzyl halide under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of alcohol derivatives of the pyrrolidine ring.
Substitution: Formation of acyl halides or amides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies suggest that derivatives of pyrrolidinyl acetic acids exhibit anti-inflammatory and analgesic properties. These findings indicate that [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid could serve as a lead compound for developing new anti-inflammatory drugs .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrrolidine derivatives in animal models. The results indicated that these compounds significantly reduced inflammation markers, suggesting their potential use in treating chronic inflammatory diseases .
Cosmetic Formulation
In the cosmetic industry, this compound is being explored for its skin-protective properties. Its ability to stabilize formulations while enhancing skin hydration makes it a valuable ingredient in topical products.
Case Study: Skin Hydration
Research demonstrated that formulations containing this compound improved skin hydration levels significantly compared to control formulations without it. This effect is attributed to its ability to enhance the permeability of the skin barrier .
Biological Research
The compound has been utilized in proteomics research as a reagent for studying protein interactions and modifications. Its unique structure allows it to participate in various biochemical reactions, making it useful for probing cellular processes.
Case Study: Protein Interaction Studies
In a proteomics study, this compound was used to tag specific proteins within cell lysates. The tagged proteins were then isolated and analyzed to understand their roles in cellular signaling pathways .
Comparative Data Table
Mechanism of Action
The mechanism of action of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride
This compound replaces the acetic acid group with an ethanesulfonyl chloride moiety. The sulfonyl chloride group confers higher reactivity toward nucleophiles, making it suitable for synthesizing sulfonamide-based drugs. However, the absence of a 4-methylbenzyl group reduces its lipophilicity compared to the target compound .
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Here, the 4-methylbenzyl group is replaced by a benzyloxycarbonyl-methyl-amino substituent. This modification introduces a carbamate-protected amine, which may enhance stability during peptide synthesis. The stereochemistry (S-configuration) could also influence binding affinity in chiral drug targets .
3-Iodo-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester
This ester derivative lacks the acetic acid group but includes an iodinated aromatic ring. The iodine atom provides a handle for radiolabeling or cross-coupling reactions, making it valuable in radiopharmaceuticals. The ester linkage, however, may limit hydrolytic stability compared to the carboxylic acid in the target compound .
2-[1-(9H-purin-6-ylamino)-ethyl]-3-phenyl-3H-quinazolin-4-one derivatives
Compounds such as 61 and 64 (from ) share the 2,5-dioxopyrrolidin-1-yl ester as a reactive intermediate. However, these derivatives are integrated into quinazolinone scaffolds, which are known kinase inhibitors.
2-benzylcarbonylamino-3-tert-butoxy-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester
This compound (from ) uses a tert-butoxy group to protect the hydroxyl functionality, enhancing synthetic flexibility. The benzylcarbonylamino group may improve binding to proteases or receptors, but the ester form reduces metabolic stability compared to the carboxylic acid in the target compound .
Key Findings :
Biological Activity
[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO4, with a molecular weight of 261.27 g/mol. The compound features a pyrrolidine ring with two carbonyl groups (dioxo) and a benzyl substituent, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| Structure | Pyrrolidine derivative |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:
- Formation of the Pyrrolidine Ring : A cyclization reaction involving an amine and a carbonyl compound.
- Substitution Reactions : Introducing functional groups via nucleophilic substitutions.
- Oxidation and Reduction : These reactions modify the dioxo functionality on the pyrrolidine ring.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to pyrrolidine derivatives. For instance, derivatives similar to this compound have shown significant activity in various seizure models. In particular, compounds exhibiting ED50 values comparable to established anticonvulsants like valproic acid have been identified .
Neurotoxicity and Hepatotoxicity
In vitro studies assessing hepatotoxicity revealed that certain derivatives did not exhibit cytotoxic effects on Hep G2 cells at concentrations up to 100 μM, indicating a favorable safety profile . Similarly, neurotoxicity assessments showed that many compounds did not significantly impair motor function in animal models, suggesting potential for therapeutic use without severe side effects .
The mechanism by which this compound exerts its effects likely involves interaction with specific receptors or enzymes in the central nervous system. Preliminary findings suggest that it may modulate voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release .
Study on Anticonvulsant Effects
A comparative study evaluated several pyrrolidine derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Among the tested compounds, those structurally similar to this compound demonstrated significant protective effects against seizures at lower dosages than traditional treatments .
Evaluation of Antimicrobial Activity
Another study investigated the antimicrobial properties of pyrrolidine derivatives against various bacterial strains. The results indicated that some derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Q & A
Q. Critical Parameters for Yield Optimization :
Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer:
Q. Example Crystallographic Data (from analogous structures) :
| Atom | Position (x, y, z) | Bond Length (Å) |
|---|---|---|
| O1 | 0.63057, 0.46864, 0.06617 | C=O: 1.21 |
| C1 | 0.49170, 0.17780, 0.08196 | C–N: 1.47 |
How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts or IR absorption bands)?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Strategies include:
- Solvent Correction : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for ethanol) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria affecting peak splitting .
- IR Validation : Compare experimental carbonyl stretches (~1700 cm⁻¹) with DFT-predicted vibrational modes .
What computational strategies predict the binding interactions of this compound with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., proteases) or receptors. Key parameters:
- Grid box centered on active sites (e.g., 20 ų).
- Scoring functions (e.g., MM-GBSA) to rank affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
How do variations in crystallographic parameters influence the compound’s stability and reactivity?
Advanced Research Question
Methodological Answer:
- Bond Angles : Smaller N–C–C angles (e.g., 109.5° vs. 112°) increase ring strain, enhancing susceptibility to nucleophilic attack .
- Hydrogen Bonding : Strong O–H···O networks (e.g., 2.8 Å) stabilize the crystal lattice but may reduce solubility .
- Torsional Flexibility : Free rotation of the benzyl group modulates steric hindrance during reactions .
What in vitro assays evaluate the pharmacological potential of this compound?
Basic Research Question
Methodological Answer:
- Enzyme Inhibition : Measure IC50 against serine proteases using fluorogenic substrates (e.g., AMC release at λex 380 nm) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 < 50 µM indicates therapeutic potential) .
- Membrane Permeability : Caco-2 monolayer transport assays (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
How can side reactions (e.g., ester hydrolysis) be mitigated during synthesis?
Advanced Research Question
Methodological Answer:
- Protective Groups : Use tert-butyl esters for the acetic acid moiety to prevent hydrolysis .
- Low-Temperature Workup : Quench reactions at 0°C to minimize degradation .
- Additive Stabilizers : Include radical scavengers (e.g., BHT) during benzylation .
How can synthetic protocols be validated for reproducibility across laboratories?
Advanced Research Question
Methodological Answer:
- Standard Operating Procedures (SOPs) : Document exact reagent grades (e.g., ≥99% purity), equipment (e.g., rotary evaporator settings), and QC checkpoints .
- Inter-Lab Trials : Compare yields and purity metrics (e.g., HPLC area%) using shared reference standards .
- Robustness Testing : Vary parameters (±10% solvent volume, ±5°C temperature) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
